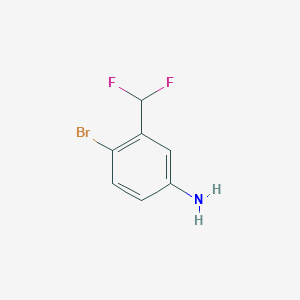

4-Bromo-3-(difluoromethyl)aniline

Description

Significance of Halogenated Aniline (B41778) Derivatives in Contemporary Organic Synthesis

Halogenated anilines are a class of organic compounds that have found extensive use in various fields of chemistry. Their structure, consisting of an aniline core substituted with one or more halogen atoms, makes them valuable precursors and intermediates in the synthesis of a wide range of more complex molecules. In contemporary organic synthesis, these derivatives are particularly important as building blocks for pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

The presence of a halogen on the aromatic ring provides a reactive handle for a variety of chemical transformations. Halogenated aromatic rings are crucial starting materials for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov These reactions are fundamental in the construction of the carbon skeleton of many organic molecules. Additionally, the halogen can be converted into other functional groups through nucleophilic aromatic substitution or by formation of organometallic reagents.

The position and type of halogen can influence the reactivity and regioselectivity of subsequent reactions. For instance, the electron-withdrawing nature of halogens can direct incoming electrophiles to specific positions on the aniline ring. However, the high reactivity of the aniline ring itself towards electrophilic substitution can sometimes lead to a lack of regioselectivity. nih.govnih.gov To overcome this, synthetic strategies often involve the use of protecting groups for the amine functionality to modulate its reactivity and achieve the desired substitution pattern. nih.govbeilstein-journals.org

Furthermore, halogenated anilines are found as substructures in a number of biologically active compounds. nih.gov The incorporation of halogens can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Role of the Difluoromethyl Moiety in Modulating Molecular Properties

The difluoromethyl (CHF2) group has gained considerable attention in medicinal chemistry and drug design due to its unique ability to fine-tune the properties of bioactive molecules. ontosight.airesearchgate.net It is often used as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups. nih.gov

One of the key features of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor. alfa-chemistry.com This dual character allows it to enhance a molecule's ability to cross biological membranes while also participating in specific hydrogen bonding interactions with target proteins, which can lead to improved binding affinity and selectivity. ontosight.ai The lipophilicity increase from a CHF2 group is generally less pronounced than that of a trifluoromethyl (CF3) group, offering a more subtle way to modulate this property. alfa-chemistry.com

The introduction of a difluoromethyl group can also enhance the metabolic stability of a compound. By blocking potential sites of metabolism, the CHF2 group can lead to a longer half-life and improved therapeutic efficacy. ontosight.ai This increased stability is a desirable trait in drug candidates.

Contextualization of 4-Bromo-3-(difluoromethyl)aniline (B6233640) as a Specialized Building Block

This compound emerges as a highly specialized and valuable building block in organic synthesis, combining the key features of both a halogenated aniline and a difluoromethyl-substituted aromatic ring. This unique combination of functional groups provides multiple strategic advantages for the synthesis of complex target molecules, particularly in the realms of medicinal chemistry and agrochemicals.

The bromine atom at the 4-position serves as a versatile reactive site. It is well-positioned for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents to build molecular complexity. The aniline group at the 1-position can be readily diazotized and converted to other functionalities or can participate in condensation reactions to form heterocyclic systems.

The difluoromethyl group at the 3-position imparts the beneficial properties discussed previously, such as modulated lipophilicity, enhanced metabolic stability, and the potential for specific hydrogen bond interactions. The presence of this group early in a synthetic sequence, as provided by the this compound building block, is an efficient strategy for incorporating these desirable features into a final target molecule.

The strategic placement of these three functionalities—the amine, the bromine, and the difluoromethyl group—on the aniline scaffold creates a trifunctional building block with distinct and orthogonal reactivity. This allows for a stepwise and controlled elaboration of the molecule, making this compound a powerful tool for the construction of novel and potentially bioactive compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1261760-16-0 | achemblock.com |

| Molecular Formula | C7H6BrF2N | achemblock.com |

| Molecular Weight | 222.03 g/mol | achemblock.com |

| Purity | 97.00% | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrF2N |

|---|---|

Molecular Weight |

222.03 g/mol |

IUPAC Name |

4-bromo-3-(difluoromethyl)aniline |

InChI |

InChI=1S/C7H6BrF2N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 |

InChI Key |

DXRXPKPXEUVPAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 3 Difluoromethyl Aniline

Strategic Considerations for Precursor Selection and Design

The selection of an appropriate starting material is a critical decision in the synthesis of 4-bromo-3-(difluoromethyl)aniline (B6233640). Key considerations include the sequence of introducing the bromine and difluoromethyl substituents, as well as the cost and availability of potential precursors. A common and logical starting point is a substituted aniline (B41778) or nitrobenzene (B124822) derivative that is commercially accessible.

One widely adopted strategy commences with 3-(difluoromethyl)aniline (B46249) as a key intermediate. The synthesis of this precursor can be achieved through various routes, often beginning with the reduction of 1-(difluoromethyl)-3-nitrobenzene (B46256). This approach strategically places the difluoromethyl group prior to the bromination step. The difluoromethyl group acts as an ortho-, para-director; however, the potent activating and directing influence of the amino group will primarily govern the position of the incoming electrophilic bromine, guiding it to the positions ortho and para to the amino substituent. This directing effect is instrumental in achieving the desired 4-bromo substitution pattern.

Approaches to Regioselective Aromatic Bromination

Achieving the selective placement of a bromine atom at the 4-position of the 3-(difluoromethyl)aniline ring is a significant challenge due to the powerful activating nature of the amino group. Direct bromination of 3-(difluoromethyl)aniline is likely to yield a mixture of isomers, including the desired 4-bromo product alongside 2-bromo and 6-bromo isomers, and potentially over-brominated products. allen.inbyjus.com To circumvent this, several regioselective strategies are employed. beilstein-journals.org

Electrophilic Bromination Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a favored reagent for the electrophilic bromination of aromatic compounds, offering a milder and more convenient source of electrophilic bromine than molecular bromine. commonorganicchemistry.com The reaction of 3-(difluoromethyl)aniline with NBS can be optimized to promote the formation of the 4-bromo isomer. thieme-connect.com

To maximize regioselectivity, the reaction is typically conducted in a suitable solvent at a controlled temperature. manac-inc.co.jp Acetonitrile is a commonly employed solvent for this transformation. chemicalbook.com The reaction proceeds via the electrophilic attack of the bromonium ion, generated from NBS, on the electron-rich aniline ring. The strong activating and para-directing effect of the amino group, combined with steric hindrance from the adjacent difluoromethyl group, favors substitution at the less hindered para-position (C4). allen.inbyjus.com A general procedure involves the portion-wise addition of NBS to a solution of 3-(difluoromethyl)aniline in a solvent like N,N-dimethylformamide (DMF) at room temperature. chemicalbook.com

Catalyzed and Directed Bromination Strategies

While direct bromination with NBS is often effective, catalyzed and directed bromination methods can provide superior yields and regioselectivity. nih.govresearchgate.net These approaches may involve a catalyst to boost the electrophilicity of the bromine source or a directing group to steer the bromine to the intended position.

An alternative strategy involves the temporary protection of the amino group. Converting the amino group to a less activating and more sterically bulky group, such as an amide, can modify its directing influence. For instance, acetylation of the amino group would still direct bromination to the para position, but the larger acetamido group could further disfavor ortho-substitution. khanacademy.orgyoutube.com Following bromination, the protecting group can be removed via hydrolysis to yield the desired this compound. khanacademy.orgyoutube.com

Introduction of the Difluoromethyl Group

The incorporation of the difluoromethyl (CHF2) group into aromatic rings is a crucial step in the synthesis of many contemporary agrochemicals and pharmaceuticals. rsc.org This functional group can significantly alter a molecule's physicochemical and biological characteristics, including its lipophilicity, metabolic stability, and binding affinity. nih.gov

General Difluoromethylation Reactions on Aromatic Substrates

A number of methods have been established for the direct difluoromethylation of aromatic compounds. nih.gov A frequent strategy for synthesizing 3-(difluoromethyl)aniline involves starting with 3-nitrobenzaldehyde. This can be converted to 1-(difluoromethyl)-3-nitrobenzene using fluorinating agents like diethylaminosulfur trifluoride (DAST). nuph.edu.uanuph.edu.uaresearchgate.net The subsequent reduction of the nitro group to an amine, using methods such as catalytic hydrogenation or metal-based reductions, yields 3-(difluoromethyl)aniline.

Radical-Mediated Difluoromethylation Pathways

Radical-mediated difluoromethylation has become a potent method for installing the CHF2 group. rsc.orgnih.govpeeref.com These reactions typically involve the generation of the difluoromethyl radical (•CHF2), which then adds to an aromatic system. nih.gov Various reagents can serve as precursors to the •CHF2 radical. nih.govpeeref.com The reaction of an aromatic substrate with a •CHF2 radical source usually necessitates a radical initiator and is often performed at elevated temperatures. The regioselectivity of this radical addition is influenced by the electronic properties of the substituents already present on the aromatic ring.

Transition Metal-Catalyzed Difluoromethylation Techniques

The introduction of the difluoromethyl (CF2H) group into aromatic systems is a pivotal step in the synthesis of this compound and related compounds, often accomplished through transition metal catalysis. These methods offer a direct and efficient means to form the crucial C-CF2H bond. nih.gov Palladium and copper catalysts are prominent in this field, enabling cross-coupling reactions between an aryl precursor and a difluoromethylating agent. nih.govchemrxiv.org

Recent advancements have highlighted several effective strategies:

Palladium-catalyzed difluoroalkylation of aryl boronic acids has been established as a viable method for creating aryldifluoromethylated compounds. acs.org

Copper-catalyzed Negishi-type cross-coupling reactions can engage alkyl iodides, where an aryl radical initiates the cleavage of the carbon-iodide bond. The resulting alkyl radical then couples with a difluoromethyl zinc reagent within the copper catalytic cycle. chemrxiv.org

Photoredox catalysis , while sometimes proceeding without transition metals, has also been developed in conjunction with metal catalysts (metallaphotoredox catalysis) to achieve gem-difluoroalkylation of arenes. nih.gov

These reactions typically utilize difluoromethyl sources such as bromodifluoromethyl-phosphonate, ethyl difluoroiodoacetate, or TMSCF2H. acs.orgnumberanalytics.com The choice of catalyst, ligand, and reaction conditions is critical for achieving high efficiency and selectivity.

Table 1: Examples of Transition Metal-Catalyzed Difluoromethylation Approaches

| Catalyst System | Substrate Type | Difluoromethyl Source | General Approach |

|---|---|---|---|

| Palladium (Pd) | Aryl Boronic Acids | TMSCF2H | Cross-coupling numberanalytics.com |

| Copper (Cu) | Alkyl Iodides | Difluoromethyl Zinc Reagent | Negishi-type Cross-coupling chemrxiv.org |

| Nickel (Ni) / Palladium (Pd) | Aryl Halides (Br, I) | Various | C-H or C-Y Substitution nih.gov |

| Silver (Ag) | Thioamides | AgF | Fluorination/Desulfurization acs.org |

Multi-Step Synthetic Sequences and Process Optimization

Protective Group Chemistry for the Aromatic Amine

The amino group (-NH2) in aniline and its derivatives is highly reactive and directs electrophilic substitution to the ortho- and para-positions. wikipedia.org This high reactivity can lead to undesirable side reactions, such as polybromination, during synthesis. wikipedia.orgorgsyn.org To ensure chemoselectivity, the amino group must often be temporarily masked with a protecting group. organic-chemistry.org

A protecting group reduces the nucleophilicity of the amine and its activating effect on the aromatic ring. organic-chemistry.org This is achieved by converting the amine into a less reactive functional group, such as an amide or a carbamate (B1207046). numberanalytics.comorganic-chemistry.org The choice of protecting group is critical; it must be stable under the conditions of the subsequent reaction step(s) and easily removable afterward without affecting other parts of the molecule. organic-chemistry.org

Common protecting groups for amines include:

Acetyl (Ac): Introduced using acetyl chloride or acetic anhydride (B1165640), this group can be removed by acidic or basic hydrolysis. It is a common strategy to prevent polybromination in anilines. wikipedia.orglibretexts.org

tert-Butoxycarbonyl (Boc): This carbamate is stable to a wide range of conditions but can be readily removed with acid. organic-chemistry.org

Tosyl (Ts): A sulfonamide group that is highly stable and requires strong acidic conditions or potent reducing agents for removal. wikipedia.org

An example of this strategy involves protecting 3,5-dimethylaniline (B87155) with trifluoroacetic anhydride before bromination to achieve the monobrominated product. chemicalbook.com

Table 2: Common Protecting Groups for Aromatic Amines

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| Acetyl (Ac) | Acetyl Chloride, Acetic Anhydride | Acid or Base Hydrolysis libretexts.org |

| Benzoyl (Bz) | Benzoyl Chloride | Acid or Base Hydrolysis libretexts.org |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong Acid (e.g., TFA) organic-chemistry.org |

| Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate | Hydrogenolysis numberanalytics.com |

| Tosyl (Ts) | Tosyl Chloride | Strong Acid, Reducing Agents wikipedia.org |

Sequential Functionalization Protocols

The synthesis of this compound inherently involves a sequence of reactions to install the substituents at the correct positions on the aniline ring. The order of these steps is critical to the success of the synthesis. A plausible synthetic route could start from 3-(difluoromethyl)aniline. The sequence would be:

Protection: The amino group of 3-(difluoromethyl)aniline is protected, for instance by acetylation, to form N-(3-(difluoromethyl)phenyl)acetamide. This deactivates the ring slightly and prevents side reactions at the amine.

Bromination: The protected intermediate is then subjected to electrophilic bromination. The acetamido group directs the incoming electrophile (bromine) primarily to the para-position, yielding N-(4-bromo-3-(difluoromethyl)phenyl)acetamide. N-Bromosuccinimide (NBS) in a solvent like DMF is an effective reagent for this transformation, often providing high yields of the desired 4-bromo product. chemicalbook.com

Deprotection: The final step is the removal of the acetyl group by hydrolysis to regenerate the free amine, affording the target molecule, this compound. wikipedia.org

Yield Enhancement and Reaction Efficiency Improvements

Maximizing yield and efficiency is a central goal in synthetic chemistry. For the synthesis of this compound, several factors can be optimized. In the bromination step, the choice of brominating agent is key. While molecular bromine (Br2) can be used, it may lead to the formation of dibrominated byproducts. chemicalbook.com Using a milder, more selective reagent like N-Bromosuccinimide (NBS) can significantly increase the yield of the desired monobrominated product, with reported yields for similar aniline brominations reaching 90-92%. chemicalbook.com

Table 3: Illustrative Impact of Reagent Choice on Bromination Yield

| Starting Material | Brominating Agent | Solvent | Yield of 4-Bromo Product |

|---|---|---|---|

| 3-(Trifluoromethyl)aniline | Br2 | Acetic Acid | Moderate (with byproducts) |

| 3-(Trifluoromethyl)aniline | NBS | DMF | High (92%) chemicalbook.com |

Note: This table is illustrative. The yield for the first entry is generalized based on typical outcomes of using Br2 with activated rings, while the second entry is based on a reported procedure for a structurally similar compound.

Considerations for Laboratory Scale-Up and Process Development

Translating a laboratory-scale synthesis into a large-scale industrial process introduces a new set of challenges. The primary considerations shift from mere chemical feasibility to include economic viability, safety, and environmental impact. acs.org

Cost and Availability of Reagents: Reagents that are acceptable for small-scale synthesis, such as expensive palladium catalysts or complex ligands, may be prohibitively costly for large-scale production. The ideal process uses inexpensive, readily available starting materials and catalysts. acs.org

Process Safety and Robustness: Reactions must be well-understood and controllable on a large scale. Exothermic reactions, the use of hazardous reagents, or the generation of toxic byproducts require careful management. The process must be robust, meaning it should consistently produce the desired product in high yield and purity despite minor variations in reaction conditions.

Efficiency and Waste Reduction: An industrial process must be highly efficient. This involves optimizing reactions to run at high concentrations, minimizing the number of steps, and avoiding chromatographic purifications, which are not practical on a large scale. acs.org Recrystallization is a much more scalable purification method. acs.org The generation of waste must also be minimized to reduce environmental impact and disposal costs.

Regulatory Compliance: The entire process must comply with stringent safety and environmental regulations.

Chemical Transformations and Reactivity Profile of 4 Bromo 3 Difluoromethyl Aniline

Reactivity of the Aromatic Amine Functional Group

The amino (-NH₂) group strongly influences the molecule's reactivity, acting as both a powerful directing group for substitutions on the aromatic ring and as a nucleophilic center for derivatization.

The outcome of electrophilic aromatic substitution on the 4-Bromo-3-(difluoromethyl)aniline (B6233640) ring is determined by the combined directing effects of its substituents.

Amino Group (-NH₂): A potent activating group that directs incoming electrophiles to the ortho and para positions.

Bromo Group (-Br): A deactivating group that also directs to the ortho and para positions.

Difluoromethyl Group (-CHF₂): A deactivating group that directs to the meta position.

The strongly activating amino group is the dominant director. With the para position occupied by the bromine atom, electrophilic attack is predicted to occur at the positions ortho to the amine, which are C2 and C6. The presence of the deactivating -CHF₂ and -Br groups suggests that forcing conditions may be required for these transformations compared to simple aniline (B41778). Direct bromination of a related compound, 3-fluoroaniline, demonstrates the powerful directing effect of the amino group to the para position.

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, allowing for a range of derivatization reactions.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group during subsequent chemical transformations.

Alkylation: The amine can be alkylated using alkyl halides. For instance, N-methylation of the related 4-bromo-3-(trifluoromethyl)aniline (B1346880) has been reported using trimethyl phosphate. orgsyn.org Similarly, N-difluoromethylation of protected anilines can be achieved using reagents like ethyl bromodifluoroacetate, highlighting the nitrogen atom's capacity to be functionalized. researchgate.net These reactions underscore the utility of the amino moiety as a handle for further molecular elaboration.

Reactions Involving the Aromatic Bromine Substituent

The carbon-bromine bond is the key site for transformations that build molecular complexity, most notably through transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces the bromide, is generally disfavored for this substrate under standard conditions. SₙAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In this compound, the powerfully electron-donating amino group is para to the bromine, which destabilizes the intermediate required for an SₙAr mechanism, thus impeding this pathway. libretexts.org

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is a widely used method for constructing biaryl structures and is compatible with a broad range of functional groups. nih.gov While specific examples for this compound are not readily found in the literature, typical conditions for related unprotected bromoanilines provide a model for its expected reactivity. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference(s) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | High | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 80 °C | High | nih.gov |

| Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | - | K₃PO₄ | Toluene/H₂O | 60 °C | Good | nih.gov |

Note: This table illustrates typical conditions for Suzuki-Miyaura reactions involving bromoaniline derivatives and is intended to be representative due to the lack of specific published data for this compound.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. nih.gov The transformation is typically co-catalyzed by palladium and copper salts in the presence of an amine base. organic-chemistry.org Copper-free conditions have also been developed. nih.gov The Sonogashira coupling is invaluable for synthesizing conjugated and rigid molecular structures. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of an Aryl Bromide

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference(s) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp. | High | researchgate.net |

| Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp. | High | nih.gov |

| 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60 °C | Good | nih.gov |

Note: This table illustrates typical conditions for Sonogashira reactions involving aryl bromides and is intended to be representative due to the lack of specific published data for this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org The reaction typically requires a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide. nih.gov This method is one of the most powerful tools for synthesizing complex arylamines from simple precursors. wikipedia.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Bromide

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference(s) |

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 °C | High | nih.gov |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 °C | High | wikipedia.org |

| Diphenylamine | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 80 °C | High | nih.gov |

Note: This table illustrates typical conditions for Buchwald-Hartwig amination involving aryl bromides and is intended to be representative due to the lack of specific published data for this compound.

The bromine atom's role as a leaving group is central to its utility in catalytic cross-coupling reactions. The reactivity of aryl halides in the key oxidative addition step of the palladium catalytic cycle generally follows the order I > Br > Cl. Bromine offers an optimal balance of reactivity and stability; the C-Br bond is sufficiently reactive to undergo oxidative addition under relatively mild palladium-catalyzed conditions, yet the compound is stable enough to be isolated, stored, and handled as a versatile building block. This predictable reactivity makes aryl bromides like this compound highly valuable substrates in synthetic campaigns. nih.gov

Chemical Stability and Transformations of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a key functional moiety that imparts unique properties to the parent molecule. Its stability and potential for transformation are critical considerations in synthetic applications.

The carbon-fluorine bond is renowned for its exceptional strength, making it one of the most stable covalent single bonds in organic chemistry. wikipedia.org This stability is a direct consequence of the high electronegativity of fluorine (4.0) compared to carbon (2.5), which results in a highly polarized bond with significant ionic character (Cδ⁺—Fδ⁻). wikipedia.org In the difluoromethyl group, the presence of two fluorine atoms on the same carbon atom further enhances this stability, as geminal C-F bonds are known to reinforce one another. nih.gov

Despite this inherent stability, the C-F bond is not entirely inert. Nature provides examples, such as fluoroacetate (B1212596) dehalogenases, which are enzymes capable of cleaving this robust bond under mild physiological conditions. nih.gov In synthetic chemistry, the selective activation of a single C-F bond within a difluoromethylene group presents a significant challenge, often leading to exhaustive defluorination rather than selective substitution. nih.gov However, recent advancements have demonstrated that catalytic systems, employing metals like iridium or palladium in conjunction with a fluorophilic activator, can achieve the enantioselective substitution of one fluorine atom, opening pathways to valuable monofluorinated stereocenters. nih.gov The reactivity can also be influenced by the nature of the bond, with more "covalent" C-F bonds showing greater susceptibility to nucleophilic substitution compared to more "semi-ionic" C-F bonds. researchgate.net

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond (in CH₃-X) | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | 115 |

| C-H | 104.9 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

Data sourced from multiple chemical literature sources, illustrating the superior strength of the C-F bond. wikipedia.org

The difluoromethyl group can undergo various chemical transformations. A common synthetic strategy involves the reductive defluorination of a trifluoromethyl (CF₃) group to generate the corresponding CHF₂ moiety. nih.gov This hydrodefluorination can be achieved using various reagents and, more recently, through electron-induced umpolung of trifluoromethyl compounds in flow reactors, which generates a difluoromethyl anion for further functionalization. nih.gov

The reactivity of the difluoromethyl radical (•CHF₂) is distinct from its perfluorinated counterpart. The •CHF₂ radical is generally considered to be nucleophilic, whereas the •CF₃ radical is electrophilic. rsc.org This dictates its reaction patterns; for instance, the •CHF₂ radical will preferentially attack electron-deficient sites on an aromatic ring. rsc.org This inherent nucleophilicity can be modulated, for example, by altering the substituents on a difluoromethyl-containing reagent to switch its character from nucleophilic to electrophilic. rsc.org

Photocatalysis has emerged as a powerful tool for generating difluoromethyl radicals from readily available precursors like bromodifluoromethane (B75531) (BrCF₂H) or difluoromethyltrimethylsilane (TMSCF₂H). mdpi.comrsc.org These methods allow for the difluoromethylation of various aromatic and heteroaromatic systems under mild conditions. mdpi.comrsc.org

Electronic and Steric Influences on Compound Reactivity

The reactivity of the aromatic ring in this compound is governed by a complex interplay of electronic and steric effects from its three substituents: the amino group, the bromine atom, and the difluoromethyl group.

The electronic nature of each substituent determines its influence on the aromatic ring's susceptibility to electrophilic attack.

Amino (-NH₂) Group: This is a strongly activating, electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom participating in resonance with the ring (+M effect). wikipedia.org It directs incoming electrophiles to the ortho and para positions. wikipedia.org

Difluoromethyl (-CHF₂) Group: This group is strongly electron-withdrawing (-I effect) due to the high electronegativity of the two fluorine atoms. wikipedia.org Like the trifluoromethyl group, it deactivates the ring towards electrophilic substitution and acts as a meta-director. wikipedia.org The acidic proton of the CHF₂ group also allows it to act as a hydrogen-bond donor, a property not shared by the CF₃ group, making it a potential bioisostere for alcohol or thiol groups. rsc.orgnih.gov

Bromo (-Br) Group: Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directing because of resonance electron donation (+M effect). wikipedia.org

Approximate Hammett constants compiled from various sources. The values for CHF₂ are estimated based on trends, while CF₂OCH₃ values are from experimental data. nuph.edu.ua

While the fluorine atom is similar in size to hydrogen, the difluoromethyl group is sterically more demanding than a methyl group and exerts notable stereoelectronic effects. nih.gov In this compound, the CHF₂ group is positioned at C3, adjacent to both the amino group (C1, via C2) and the bromine atom (C4).

This arrangement creates steric hindrance around these neighboring positions. Any reaction involving the amino group, such as N-alkylation or acylation, could be impeded by the bulk of the adjacent CHF₂ group. Similarly, electrophilic attack at the C2 position, while electronically favored by the amino group, will be subject to steric crowding from the CHF₂ group at C3. This steric pressure could potentially influence the regioselectivity of reactions, possibly favoring substitution at the less hindered C6 position. The development of specialized catalytic systems can sometimes overcome such steric limitations to achieve site-selective functionalization. rsc.orgrsc.org The interplay between the powerful electronic directing effect of the amine and the steric hindrance from the difluoromethyl group is a critical factor in predicting the outcome of chemical transformations on this molecule.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Difluoromethyl Aniline

Vibrational Spectroscopy

The FT-IR spectrum of 4-Bromo-3-(difluoromethyl)aniline (B6233640) displays characteristic absorption bands that correspond to specific molecular vibrations. The presence of the amine (NH₂) group is typically identified by stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually occur in the 1400-1600 cm⁻¹ range. The C-F stretching vibrations of the difluoromethyl group are anticipated in the region of 1100-1350 cm⁻¹. The C-Br stretching vibration is typically observed at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3300-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| C-C Aromatic Stretching | 1400-1600 |

| C-F Stretching | 1100-1350 |

| C-Br Stretching | 500-600 |

This table provides generalized expected wavenumber ranges for the indicated vibrational modes.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring and the C-Br bond are expected to show strong signals in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the Raman signals, particularly for molecules adsorbed on metallic surfaces, which could provide more detailed information about the vibrational modes.

Comparing the vibrational spectra of this compound with other halogenated anilines, such as 4-bromoaniline (B143363) and 4-fluoroaniline, can aid in the precise assignment of vibrational bands. nist.govtsijournals.comsigmaaldrich.com For instance, the position of the C-Br stretching vibration in 4-bromoaniline can serve as a reference point for identifying the corresponding band in the spectrum of this compound. nist.gov Similarly, comparing with aniline (B41778) and its derivatives helps in understanding how substituents influence the vibrational frequencies of the aromatic ring and the amino group. globalresearchonline.netnsf.govmaterialsciencejournal.org The introduction of the difluoromethyl group is expected to introduce new bands and shift existing ones due to its electron-withdrawing nature and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons. The protons of the amino group (NH₂) are expected to appear as a broad singlet. The aromatic protons will exhibit signals in the aromatic region (typically 6.0-8.0 ppm), and their splitting patterns (doublets, triplets, etc.) will be dictated by their coupling with neighboring protons. The proton of the difluoromethyl group (CHF₂) will appear as a triplet due to coupling with the two fluorine atoms.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 6.0 - 8.0 | Doublet, Doublet of Doublets, etc. |

| -NH₂ | Variable | Broad Singlet |

| -CHF₂ | Variable | Triplet |

This table provides generalized expected chemical shift ranges and multiplicities for the indicated proton types.

The ¹³C NMR spectrum reveals the different carbon environments in this compound. The carbon atoms of the aromatic ring will show signals in the range of 110-150 ppm. The carbon atom attached to the bromine will be shifted downfield, while the carbon attached to the amino group will be shifted upfield. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

| Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic C-Br | ~110-120 | Singlet |

| Aromatic C-N | ~140-150 | Singlet |

| Aromatic C-H | ~115-135 | Singlet |

| Aromatic C-CF₂H | ~120-130 | Triplet |

| -CF₂H | ~110-120 | Triplet |

This table provides generalized expected chemical shift ranges and multiplicities for the indicated carbon types.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally sensitive and powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com For this compound, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the difluoromethyl (-CHF₂) group.

The fluorine nuclei in the -CHF₂ group are coupled to the adjacent proton, which theoretically should result in a doublet in the proton-coupled ¹⁹F NMR spectrum. However, the two fluorine atoms are diastereotopic, meaning they are chemically non-equivalent, which can lead to more complex splitting patterns. The signal for the -CHF₂ group is typically observed as a doublet of doublets due to geminal coupling with the proton (²JH-F) and geminal coupling between the two non-equivalent fluorine atoms (²JF-F).

The chemical shift (δ) of the fluorine atoms provides insight into their local electronic environment. For difluoromethyl groups attached to an aromatic ring, these shifts typically appear in a characteristic upfield region of the spectrum. The electronegativity of the adjacent bromine atom and the electron-donating nature of the aniline group both influence the final chemical shift. alfa-chemistry.comnih.gov

Table 1: Representative ¹⁹F NMR Data for the Difluoromethyl Group

| Parameter | Expected Value Range | Description |

| Chemical Shift (δ) | -90 to -120 ppm | The upfield chemical shift is characteristic of alkyl fluorine atoms. The specific value is influenced by the substituents on the aromatic ring. |

| 2JH-F Coupling Constant | 50 - 60 Hz | Represents the strong two-bond coupling between the fluorine nuclei and the geminal proton of the difluoromethyl group. |

| 2JF-F Coupling Constant | 220 - 340 Hz | Represents the large geminal coupling constant between the two diastereotopic fluorine atoms. |

Note: Data are hypothetical and based on typical values for similar structures. The reference standard is CFCl₃ (δ = 0 ppm).

Advanced Two-Dimensional NMR Techniques for Connectivity and Structure Confirmation

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond correlations between different nuclei. emerypharma.com For this compound, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would be employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In the aromatic region of the spectrum for this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net For the target molecule, HSQC would show cross-peaks connecting the proton of the -CHF₂ group to its carbon, and each aromatic proton to its respective carbon atom on the ring. This allows for the unambiguous assignment of carbon signals that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net For this compound, HMBC is critical for placing the substituents on the aromatic ring.

Table 2: Key Expected HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlating Carbon (¹³C) | Bond Distance | Significance of Correlation |

| H of C HF₂ | C3 | 2-bond (²JC-H) | Confirms the attachment of the difluoromethyl group to the C3 position of the aniline ring. |

| H of C HF₂ | C2, C4 | 3-bond (³JC-H) | Further confirms the C3 position of the difluoromethyl group by showing correlation to adjacent carbons. |

| Aromatic H at C5 | C3, C1 | 2-bond (²JC-H) | Establishes the connectivity of the C5 proton to its immediate carbon neighbors. |

| Aromatic H at C5 | C4 | 3-bond (³JC-H) | Shows long-range coupling to the bromine-bearing carbon, confirming the substitution pattern. |

| NH ₂ Protons | C4, C2 | 2-bond (²JC-H) | Confirms the position of the amino group at C1 by correlation to adjacent carbons C2 and C6 (assuming C1 is the amino-substituted carbon). |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a definitive analytical technique that provides the exact mass of a molecule, which in turn allows for the determination of its elemental composition. It is also used to analyze fragmentation patterns to further support structural elucidation.

Accurate Mass Determination and Elemental Composition Verification

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula. The theoretical exact mass of the molecular ion of this compound (C₇H₆BrF₂N) is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N).

The calculated monoisotopic mass for [C₇H₆⁷⁹BrF₂N]⁺ is 220.9652 Da. nih.gov An experimental HRMS measurement confirming a mass within a narrow tolerance of this theoretical value provides strong evidence for the elemental formula C₇H₆BrF₂N, ruling out other potential formulas with the same nominal mass.

Fragmentation Pattern Analysis for Structural Inference

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. tutorchase.com

For this compound, several key features in the mass spectrum are expected:

Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. libretexts.orgwhitman.edu This is a characteristic signature for a monobrominated compound.

Key Fragmentations: The fragmentation is often dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment ion [M-Br]⁺. This is a common pathway for brominated aromatic compounds. nih.gov

Alpha-Cleavage: Fragmentation adjacent to the functional groups. This could involve the loss of the difluoromethyl group to give an [M-CHF₂]⁺ ion.

Loss of HF: It is also possible to observe fragments resulting from the loss of neutral molecules like HF from the molecular ion. whitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br isotope) | Proposed Fragment Ion | Neutral Loss | Description |

| 221 | [C₇H₆BrF₂N]⁺ | - | Molecular Ion (M⁺) |

| 142 | [C₇H₆F₂N]⁺ | Br• | Loss of a bromine radical from the molecular ion. |

| 170 | [C₆H₅BrN]⁺ | •CHF₂ | Loss of the difluoromethyl radical. |

| 201 | [C₇H₅BrFN]⁺ | HF | Loss of a neutral hydrogen fluoride (B91410) molecule. |

Computational and Theoretical Investigations of 4 Bromo 3 Difluoromethyl Aniline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure: An Unexplored Frontier

A comprehensive understanding of 4-bromo-3-(difluoromethyl)aniline's chemical nature would begin with quantum chemical calculations to determine its most stable three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Optimizations of Molecular Conformations

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry of molecules. For This compound (B6233640), DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. This process would account for the electronic effects of the bromo, difluoromethyl, and aniline (B41778) substituents on the benzene (B151609) ring.

Analysis of Conformational Isomers and Stability

The rotation around the C-N bond of the aniline group and the C-C bond of the difluoromethyl group could lead to different conformational isomers. A thorough computational study would identify these isomers, calculate their relative energies, and determine the most stable conformer, providing crucial information about the molecule's preferred shape.

Electronic Structure Analysis: Unlocking Reactivity Secrets

The arrangement of electrons within a molecule dictates its chemical reactivity. A detailed electronic structure analysis of this compound would offer predictive power regarding its behavior in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. thaiscience.inforesearchgate.netscience.govnih.gov A smaller gap typically indicates a more reactive molecule. nih.gov For this compound, the calculation of this gap would provide insights into its electron transfer characteristics.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule, providing a chemical picture that aligns with Lewis structures. wikipedia.orgwisc.eduq-chem.com An NBO analysis of this compound would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization, which is crucial for understanding the molecule's stability and the influence of its substituents. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netresearchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. An MEP map of this compound would pinpoint the likely sites for electrophilic and nucleophilic attack, offering a predictive guide to its chemical reactivity.

Theoretical Vibrational Spectral Predictions and Validation

Theoretical predictions of vibrational spectra are a powerful tool for interpreting experimental data and understanding the fundamental vibrational modes of a molecule. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP in conjunction with various basis sets. asianpubs.orgglobalresearchonline.net

While harmonic frequency calculations are standard, they often deviate from experimental values due to the neglect of anharmonicity. Anharmonic frequency calculations, although more computationally intensive, provide a more accurate prediction of the vibrational modes. For complex molecules like this compound, anharmonic computations can help to more precisely assign the bands observed in experimental FT-IR and Raman spectra. These calculations can reveal details about the interactions between different vibrational modes.

A strong correlation between theoretical and experimental spectroscopic data validates the computational model and allows for a detailed assignment of the observed spectral features. For substituted anilines, studies have shown good agreement between experimental and scaled theoretical frequencies calculated using DFT methods. asianpubs.org For instance, in a study of various haloaniline derivatives, scaling factors were applied to the computed frequencies to better match the experimental data, demonstrating the reliability of the theoretical approach. asianpubs.org Similar methodologies can be applied to this compound to assign its characteristic vibrational modes, such as N-H stretching and bending, C=C aromatic stretching, and the vibrations associated with the bromo and difluoromethyl substituents. asianpubs.orgglobalresearchonline.net

Below is a table illustrating the typical correlation between experimental and calculated vibrational frequencies for a related substituted aniline, highlighting the accuracy of the computational methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3480 | 3482 |

| N-H Symmetric Stretch | 3390 | 3395 |

| C-H Aromatic Stretch | 3070 | 3075 |

| C=C Aromatic Stretch | 1620 | 1618 |

| N-H Bending | 1580 | 1577 |

| C-Br Stretch | 650 | 648 |

Note: The data in this table is representative of substituted anilines and is for illustrative purposes. Specific experimental and calculated values for this compound would require dedicated computational studies.

Electronic Properties and Potential for Non-Linear Optics (NLO)

The electronic properties of this compound, particularly its potential for non-linear optical (NLO) applications, are of significant interest. NLO materials can alter the properties of light and have applications in technologies like optical switching and frequency conversion. researchgate.net The NLO response of a molecule is governed by its hyperpolarizability.

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key factor influencing its physical properties and intermolecular interactions. Theoretical calculations, often using DFT, can provide accurate predictions of the dipole moment. For substituted anilines, the magnitude and direction of the dipole moment are influenced by the nature and position of the substituents on the aromatic ring. researchgate.net The presence of both an electron-donating amino group and electron-withdrawing bromo and difluoromethyl groups in this compound is expected to result in a significant dipole moment.

The first-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order NLO effects. Molecules with large β values are promising candidates for NLO materials. Computational studies on substituted anilines have shown that the presence of strong electron-donating and electron-accepting groups can significantly enhance the first-order hyperpolarizability. mq.edu.au In the case of this compound, the amino group acts as a donor, while the bromo and difluoromethyl groups are acceptors, creating a push-pull electronic system that can lead to a substantial NLO response.

Theoretical calculations of β for similar molecules, such as 4-chloro-2-(trifluoromethyl)aniline, have indicated non-zero values, suggesting potential for microscopic NLO behavior. documentsdelivered.com The calculated hyperpolarizability components for related compounds provide a basis for estimating the NLO potential of this compound.

Below is a table of calculated electronic properties for a representative substituted aniline, demonstrating the type of data obtained from computational studies.

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| First-Order Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu |

Note: The data in this table is based on computational studies of similar substituted anilines and is for illustrative purposes. The actual values for this compound may vary.

Role of 4 Bromo 3 Difluoromethyl Aniline As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Fluorinated Organic Architectures

4-Bromo-3-(difluoromethyl)aniline (B6233640) is a key starting material for creating intricate organic molecules that incorporate fluorine. The presence of both a bromo group, ripe for substitution, and a difluoromethyl group allows chemists to introduce this fluorinated moiety into larger, more complex structures.

A significant application is seen in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. In these processes, the carbon-bromine bond of this compound is selectively activated to form a new carbon-carbon or carbon-nitrogen bond. This enables the "stitching" together of molecular fragments, with the difluoromethylaniline portion forming a core part of the new, larger molecule. This method is crucial for building the carbon skeletons of advanced materials and pharmaceutical agents where the inclusion of a difluoromethyl group is desired to fine-tune the final properties of the compound.

Building Block in Medicinal Chemistry Research

The difluoromethyl group is of high interest in drug discovery due to its ability to enhance a compound's metabolic stability and membrane permeability, while also potentially improving its binding affinity to biological targets. Consequently, this compound serves as an essential building block for introducing this valuable functional group into new drug candidates.

Integration into Novel Pharmaceutical Lead Compounds and Scaffolds

Research in oncology has provided concrete examples of the integration of this compound into complex pharmaceutical scaffolds. For instance, the compound is used as a key intermediate in the synthesis of isoindolinone and indazole derivatives designed to act as degraders of the Epidermal Growth Factor Receptor (EGFR). google.com EGFR is a protein that plays a role in the growth of several types of cancer.

In a patented synthetic route, this compound is used to prepare 4-(4-Amino-2-difluoromethyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester. google.com This intermediate is a crucial component of molecules developed for the treatment of EGFR-mediated cancers, which include colon, rectal, lung, and breast cancer. google.com The resulting compounds function by inducing the degradation of the EGFR protein through the body's own cellular machinery, a modern therapeutic strategy known as targeted protein degradation.

Design and Synthesis of Analogs with Enhanced Molecular Properties

The structure of this compound is a versatile template for creating libraries of related compounds, or analogs. By keeping the core aniline (B41778) structure and modifying the substituents, medicinal chemists can systematically explore how different chemical groups affect a molecule's biological activity.

The bromine atom on the ring is particularly useful for this purpose. Through reactions like Suzuki or Sonogashira couplings, a wide variety of other chemical groups can be introduced at this position. This allows for the rapid generation of diverse analogs from a single, common intermediate. Researchers can then test these new compounds to identify which modifications lead to enhanced properties, such as increased potency, better selectivity for the target protein, or improved pharmacokinetic profiles. This systematic approach is a cornerstone of modern drug discovery, enabling the refinement of lead compounds into viable drug candidates.

Utility in Agrochemical Development

In the field of agrochemical research, the development of new, effective, and environmentally safer pesticides and herbicides is a constant goal. The incorporation of fluorine atoms into active ingredients is a well-established strategy to enhance their efficacy. Fluorinated compounds are widely utilized in the creation of agrochemicals. cymitquimica.com

While specific, commercialized agrochemicals derived directly from this compound are not prominently documented in public literature, its potential as a building block is significant. The difluoromethyl group can impart desirable properties to a potential pesticide, such as increased metabolic stability in the field and enhanced lipophilicity, which can help the molecule penetrate the waxy outer layers of insects or plants. The aniline and bromo functionalities provide synthetic pathways to assemble complex molecules that could act as insecticides, fungicides, or herbicides. Researchers in this industry actively explore building blocks like this compound to create the next generation of crop protection agents.

Potential Applications in Material Science and Advanced Functional Materials

The unique electronic properties of fluorinated organic compounds make them attractive candidates for use in advanced materials. cymitquimica.com The strong electron-withdrawing nature of the difluoromethyl group in this compound can be harnessed to create materials with specific electronic or optical properties.

For example, this intermediate could be used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in specialized polymers. The aniline nitrogen can be used as a polymerization point or as a site for attaching the molecule to a polymer backbone, while the bromo- and difluoromethyl-substituted phenyl ring would form part of the material's functional core. These features could be exploited to create materials with improved thermal stability, chemical resistance, or tailored electronic energy levels for use in next-generation electronic devices and high-performance coatings.

Conclusion and Future Research Perspectives

Summary of the Current Academic Research Landscape for 4-Bromo-3-(difluoromethyl)aniline (B6233640)

An extensive review of current academic literature reveals that dedicated research focusing specifically on this compound is notably sparse. There is a conspicuous absence of peer-reviewed articles detailing its synthesis, reactivity, or specific applications. However, the compound is available from several commercial chemical suppliers, which suggests its utility as a building block in undisclosed industrial research and development, likely within the pharmaceutical or agrochemical sectors.

The significance of this compound can be inferred from the extensive research on its close analogs, particularly 4-Bromo-3-(trifluoromethyl)aniline (B1346880). sigmaaldrich.comsigmaaldrich.com This trifluoromethyl counterpart is a well-documented precursor for a variety of complex molecules, including bioactive agents like sphingosine-1-phosphate receptor-1 agonists. sigmaaldrich.comsigmaaldrich.com The difluoromethyl (-CHF2) group, a bioisostere of hydroxyl and thiol groups, offers distinct electronic properties and metabolic stability compared to the trifluoromethyl (-CF3) group, making this compound a highly valuable target for synthetic exploration. The current academic landscape is therefore best described as a nascent field, rich with opportunity and awaiting systematic investigation.

Identification of Unexplored Synthetic Routes and Methodological Innovations

The synthesis of this compound is not prominently documented in academic journals, but it can be logically presumed to follow classical electrophilic aromatic substitution pathways, such as the bromination of 3-(difluoromethyl)aniline (B46249). However, these traditional methods often suffer from issues with regioselectivity and harsh reaction conditions. The future of its synthesis lies in the adoption of modern, more efficient catalytic strategies.

Unexplored Synthetic Methodologies:

Late-Stage C-H Functionalization: Modern synthetic chemistry has seen a paradigm shift towards direct C-H activation, which avoids the need for pre-functionalized starting materials. acs.org An unexplored avenue is the direct C-H difluoromethylation of 4-bromoaniline (B143363) or the regioselective C-H bromination of 3-(difluoromethyl)aniline. Palladium-catalyzed C-H activation, for instance, has been successfully used for the ortho-arylation of unprotected anilines and could be adapted for this purpose. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for forging C-C and C-heteroatom bonds under mild conditions. acs.orgacs.org The synthesis of this compound could be envisioned through photoredox-mediated pathways. For example, a photo-induced difluoroalkylation of a suitable bromo-aniline derivative could be explored, drawing inspiration from recent work on the difluoroalkylation of anilines via EDA complexes. acs.org

Flow Chemistry: Continuous flow synthesis could offer significant advantages for the nitration and subsequent reduction/bromination sequences often used to prepare substituted anilines. This methodology allows for precise control over reaction parameters, enhancing safety and yield, which would be particularly beneficial for potentially hazardous nitration steps.

Opportunities for Novel Chemical Transformations and Derivatization

The structure of this compound features two primary reactive sites: the aniline (B41778) moiety and the aryl bromide. These functional groups are gateways to a vast array of chemical transformations, most of which remain unexplored for this specific molecule.

The aniline group can be a versatile handle for:

Heterocycle Synthesis: The amino group is a key nucleophile in the construction of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. Reactions with diketones, haloesters, or other bifunctional electrophiles could yield novel quinolines, indoles, or benzodiazepines bearing the unique difluoromethylphenyl moiety.

Modern Amination Chemistry: Beyond traditional acylation, the aniline could be employed in modern catalytic amination and amidation reactions, expanding the library of accessible derivatives.

The bromo substituent is an ideal anchor for:

Cross-Coupling Reactions: The aryl bromide is primed for a multitude of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. These transformations, which are foundational in modern synthesis, have not been systematically applied to this substrate.

Other Transformations: The bromo-group can also be transformed via lithium-halogen exchange to generate a nucleophilic aryl lithium species, or converted to other functionalities such as boronic esters, which are themselves versatile synthetic intermediates.

A table of potential, yet unexplored, derivatization reactions is presented below.

| Reaction Type | Reagent/Catalyst System | Potential Product Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Biaryl or heteroaryl-aryl anilines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Diaminobenzene derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted anilines |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl-substituted anilines |

| Stille Coupling | Organostannane, Pd catalyst | Aryl- or vinyl-substituted anilines |

| Pictet-Spengler Reaction | Aldehyde/Ketone | Tetrahydro-β-carboline analogs |

| Friedländer Annulation | α-methylene ketone | Substituted quinolines |

Avenues for Deeper Theoretical Insights into Structure-Reactivity Relationships

Currently, there are no published theoretical or computational studies focused on this compound. This represents a significant gap and a compelling opportunity for future research. Density Functional Theory (DFT) calculations could provide profound insights into the molecule's electronic structure and reactivity, guiding synthetic efforts and helping to rationalize experimental observations. nih.govnih.gov

Key areas for theoretical investigation include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-deficient regions of the molecule. acs.org This would be invaluable for predicting the sites of electrophilic attack (e.g., on the aromatic ring) and nucleophilic interaction (e.g., at the C-Br bond).

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would quantify the molecule's nucleophilicity and electrophilicity. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate the nature of the C-F, C-Br, and N-H bonds, quantify hyperconjugative interactions, and provide a detailed picture of the electronic interplay between the substituents and the aromatic ring.

Reaction Pathway Modeling: DFT calculations can be used to model the transition states and reaction energies for various proposed transformations, such as cross-coupling or electrophilic substitution reactions. This would allow for a mechanistic understanding and help in the rational design of more efficient synthetic protocols. nih.gov A comparative study with its trifluoromethyl and non-fluorinated analogs would provide a clear understanding of the specific influence of the difluoromethyl group.

Emerging Applications in Interdisciplinary Chemical Sciences

The true potential of this compound lies in its application as a key intermediate in the synthesis of high-value functional molecules across various scientific disciplines. The unique properties imparted by the difluoromethyl group make it a particularly attractive building block.

Medicinal Chemistry: The -CHF2 group is increasingly utilized in drug design as a lipophilic hydrogen bond donor and a metabolically stable isostere of a hydroxyl group. Derivatives of this compound could be valuable in developing novel therapeutics. For example, they could serve as scaffolds for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or anti-infective agents, where fine-tuning of lipophilicity and metabolic stability is crucial.

Agrochemicals: The incorporation of fluorine atoms is a well-established strategy in the design of modern pesticides and herbicides. chemimpex.com The lipophilicity and electronic properties of the difluoromethyl group can enhance the efficacy and bioavailability of active ingredients. This compound is a prime candidate for the synthesis of new agrochemicals with potentially improved performance and environmental profiles.

Materials Science: Fluorinated aromatic compounds are finding increasing use in the development of advanced materials. chemimpex.com The polarity and stability offered by the difluoromethyl and bromo groups could make derivatives of this aniline useful in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers with tailored thermal and electronic properties.

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-3-(difluoromethyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of 3-(difluoromethyl)aniline using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, achieving ~75% yield. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce bromine via pre-functionalized intermediates. Key factors:

- Catalyst selection : Pd(OAc)₂ with phosphine ligands enhances coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve bromine electrophilicity .

- Temperature control : Low temperatures minimize side reactions (e.g., di-bromination) .

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm), with splitting patterns reflecting substituent positions. The difluoromethyl (-CF₂H) group shows a triplet (²J~55 Hz) at δ 5.8–6.2 ppm .

- ¹⁹F NMR : Two distinct signals for -CF₂H (δ -110 to -115 ppm) and adjacent bromine-induced deshielding .

- IR spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and N-H (~3400 cm⁻¹) confirm functional groups .

Cross-referencing with computational simulations (e.g., DFT) validates assignments .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : Regioselectivity challenges arise from steric hindrance by the difluoromethyl group. Strategies include:

- Ligand design : Bulky ligands (e.g., XPhos) direct coupling to the less hindered C4 position .

- Solvent effects : Tetrahydrofuran (THF) enhances Pd catalyst mobility, favoring mono-substitution .

- Kinetic monitoring : Real-time HPLC analysis identifies optimal reaction termination points to avoid over-coupling .

Example: Suzuki coupling with arylboronic acids achieves >80% yield at 80°C with Pd(OAc)₂/XPhos .

Q. How does the difluoromethyl group influence electronic properties and reactivity compared to trifluoromethyl or methyl analogs?

- Methodological Answer : The -CF₂H group exhibits moderate electron-withdrawing effects (σ~0.43) vs. -CF₃ (σ~0.54) . This impacts:

- Reactivity : Reduced deactivation of the aromatic ring enables faster nucleophilic substitution vs. -CF₃ analogs.

- Lipophilicity : LogP increases by ~0.5 units compared to -CH₃, enhancing membrane permeability in bioassays .

Data Table : Substituent Effects on Reactivity

| Substituent | σ (Hammett) | Relative SNAr Rate (krel) | LogP |

|---|---|---|---|

| -CF₂H | 0.43 | 1.0 | 2.1 |

| -CF₃ | 0.54 | 0.3 | 2.6 |

| -CH₃ | -0.17 | 2.5 | 1.6 |

| Sources: |

Q. What in vitro assays evaluate the bioactivity of this compound, and how does its structure influence enzyme interactions?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based protocols. The difluoromethyl group stabilizes hydrogen bonds with active-site residues (e.g., Asp831) .

- Membrane permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) confirms enhanced diffusion due to -CF₂H lipophilicity .

- Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase) reveals steric accommodation of -CF₂H in hydrophobic pockets .

Key Notes

- Contradictions in Evidence : While some methods favor bromination (NBS/DMF) , others prioritize coupling reactions (Pd/XPhos) . Selection depends on substrate availability and desired scalability.

- Unreliable Sources : Commercial platforms (e.g., Santa Cruz Biotechnology ) are excluded per user guidelines; academic reports and synthetic protocols (e.g., Organic Syntheses ) are prioritized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.